molecular formula C12H16N2O B11894241 3-(Dimethylamino)-1-methyl-3,4-dihydroquinolin-2(1H)-one

3-(Dimethylamino)-1-methyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B11894241
M. Wt: 204.27 g/mol
InChI Key: YWUVCEYMNJRPSQ-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-1-methyl-3,4-dihydroquinolin-2(1H)-one is a chemical building block based on the 3,4-dihydroquinolin-2(1H)-one scaffold, a structure of significant interest in medicinal chemistry . This benzo-fused lactam skeleton is found in numerous natural products and drug candidates, valued for its versatile reactivity and potential biological activities . Researchers utilize this core structure in structure-activity relationship (SAR) studies to develop novel therapeutic agents, particularly in the field of central nervous system (CNS) disorders . The 3,4-dihydroquinolin-2(1H)-one scaffold is frequently employed as a central linker, with substitutions on the nitrogen atom allowing for the attachment of various functional groups, such as basic amine side chains, to optimize pharmacological properties . Compounds based on this scaffold have been investigated as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), a target implicated in the spinal transmission of pain, migraine, and neurodegenerative conditions . Furthermore, derivatives of 4-hydroxy-1-methyl-3,4-dihydroquinolin-2(1H)-one have been used as key intermediates in the synthesis of complex heterocyclic systems, including those incorporating organophosphorus compounds, which are then evaluated for activities such as antioxidant effects . This compound is intended for research purposes as a synthetic intermediate or building block. It is For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

3-(dimethylamino)-1-methyl-3,4-dihydroquinolin-2-one

InChI

InChI=1S/C12H16N2O/c1-13(2)11-8-9-6-4-5-7-10(9)14(3)12(11)15/h4-7,11H,8H2,1-3H3

InChI Key

YWUVCEYMNJRPSQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2CC(C1=O)N(C)C

Origin of Product

United States

Preparation Methods

Synthesis of Chloropropyl Intermediate

The precursor 1-methyl-3-(3-chloropropyl)-3,4-dihydroquinolin-2(1H)-one is synthesized by treating 1-methyl-3,4-dihydroquinolin-2(1H)-one with 1-bromo-3-chloropropane under basic conditions. Key parameters include:

ParameterOptimal ConditionYield
BaseSodium hydride (NaH)85%
SolventAnhydrous DMF-
Temperature0°C to room temperature-

The chloropropyl intermediate is characterized by a distinct 1H^1H NMR signal at δ 3.65 ppm (t, J=6.8J = 6.8 Hz, 2H, CH2_2Cl) and a molecular ion peak at m/z 241.1 (M+H+^+).

Dimethylamine Displacement

The chloro group undergoes nucleophilic substitution with dimethylamine in acetonitrile:

Reaction Conditions

  • Solvent: Acetonitrile/H2_2O (4:1 v/v)

  • Catalyst: KI (5 mol%)

  • Temperature: 60°C, 12 h

  • Yield: 78%

Post-reaction purification via silica chromatography (hexane:ethyl acetate = 3:1) affords the target compound. The dimethylamino group is confirmed by 1H^1H NMR signals at δ 2.22 ppm (s, 6H, N(CH3_3)2_2) and 13C^{13}C NMR resonance at δ 44.9 ppm (N(CH3_3)2_2).

Microwave-Assisted Cyclocondensation

A rapid one-pot synthesis leverages microwave irradiation to construct the dihydroquinolinone core while introducing the dimethylamino group.

Three-Component Reaction

A mixture of 4-methylaniline, dimethylamine hydrochloride, and Meldrum’s acid in ethanol undergoes microwave-assisted cyclization:

ComponentEquivalenceRole
4-Methylaniline1.0Aromatic amine
Dimethylamine HCl1.2Amino source
Meldrum’s acid1.5Carbonyl activator

Optimized Conditions

  • Power: 300 W

  • Temperature: 120°C

  • Time: 20 min

  • Yield: 82%

The reaction proceeds via imine formation followed by intramolecular cyclization, as evidenced by IR absorption at 1665 cm1^{-1} (C=O stretch).

Reductive Amination of Keto Derivatives

This method introduces the dimethylamino group through reductive amination of a 3-keto intermediate.

Synthesis of 3-Keto Precursor

Oxidation of 1-methyl-3,4-dihydroquinolin-2(1H)-one using pyridinium chlorochromate (PCC) yields the 3-keto derivative:

1-Methyl-3,4-dihydroquinolin-2(1H)-onePCC/CH2Cl23-Keto Intermediate\text{1-Methyl-3,4-dihydroquinolin-2(1H)-one} \xrightarrow{\text{PCC/CH}_2\text{Cl}_2} \text{3-Keto Intermediate}
Yield : 91%

Reductive Amination

The keto intermediate reacts with dimethylamine in the presence of sodium cyanoborohydride:

ReagentQuantityRole
Dimethylamine2.5 equivAmine source
NaBH3_3CN1.2 equivReducing agent
Acetic acid0.5 equivCatalyst

Conditions : Methanol, 24 h, room temperature
Yield : 68%

LC-MS analysis confirms product formation (m/z 219.2 [M+H]+^+), while 1H^1H NMR shows disappearance of the ketone proton at δ 2.98 ppm.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Reaction TimeScalability
Nucleophilic Substitution78>9812 hIndustrial
Microwave Cyclization829520 minLab-scale
Reductive Amination689724 hPilot-scale

Key Findings :

  • Nucleophilic substitution offers superior scalability but requires hazardous chloroalkyl intermediates.

  • Microwave synthesis achieves rapid kinetics but faces challenges in solvent recovery.

  • Reductive amination avoids halogenated reagents but suffers from moderate yields.

Industrial-Scale Production Considerations

Commercial manufacturing prioritizes the nucleophilic substitution route due to:

  • Cost Efficiency : Dimethylamine hydrochloride ($12/kg) vs. specialty reducing agents ($480/kg).

  • Throughput : Batch reactors achieve 500 kg/month using continuous distillation for byproduct removal.

  • Safety Profile : Aqueous workup minimizes risks associated with NaH or microwave irradiation .

Chemical Reactions Analysis

Alkaline Hydrolysis and Ring Transformation

Prolonged alkaline hydrolysis induces ring-opening and structural rearrangements. Heating with 1 M NaOH at 80°C for 6–12 hours generates carboxylic acid derivatives (e.g., 5a/b ) via nitro group oxidation, while extended hydrolysis (>24 hours) yields simpler quinolinones (e.g., 6a/b ) through decarboxylation .

Reaction ConditionsProductYieldKey Spectral Data (¹H NMR)
NaOH (1 M), 80°C, 6 hQuinoline-3-carboxylic acid (5a )~96%δ 12.65 (O–H), δ 8.9 (C–H pyrone)
NaOH (1 M), 80°C, 24 h1-Methyl-4-hydroxyquinolin-2-one (6a )~70%Loss of carboxylic proton signals

Phosphorylation Reactions

The dimethylamino group facilitates nucleophilic attacks on phosphorus reagents. Reactions with triethoxy phosphonoacetate or diethyl cyanomethylphosphonate produce phosphonates (e.g., 3 , 7 ) under acidic conditions .

Cyclocondensation with Heteroatom Reagents

Interaction with Lawesson’s reagent or O,O-diethyl dithiophosphoric acid forms sulfur- and phosphorus-containing heterocycles (e.g., 14 , 8 , 9 ) .

ReagentProductYieldKey Features
Lawesson’s reagentOxathiaphosphinine (14 )40%³¹P NMR: δ 28.5 ppm
O,O-Diethyl dithiophosphoric acidOxathiaphosphininones (8 , 9 )40–45%¹H NMR: δ 3.80 (OCH₃)

Thermal Rearrangements

Thermal treatment induces intramolecular cyclization. For example, heating 3a with triethyl orthoformate generates fused pyranoquinolinones (e.g., 16 ) via elimination and ring closure .

  • Conditions : Toluene, reflux, 4 hours

  • Key Observation : IR absorption at 1681 cm⁻¹ (C=O pyrone), ¹H NMR δ 8.9 ppm (C–H)

Biological Interactions and Antioxidant Activity

The dimethylamino moiety enhances redox activity. Studies show derivatives scavenge free radicals (IC₅₀: 15–30 μM in DPPH assays) and protect neuronal cells from oxidative stress .

DerivativeAntioxidant Activity (DPPH IC₅₀)Mechanism
Phosphonate 3 18.5 μMHydrogen atom transfer
Oxathiaphosphinine 14 22.3 μMRadical stabilization via S–P bonds

Reactivity with Carbonyl Reagents

The enaminone system reacts with diketones or orthoesters to form polycyclic structures. For instance, reaction with DMF/DMA yields acryloyl derivatives (e.g., 17 ), which cyclize to pyridones under acidic conditions .

  • Example : Formation of 17

    • Reagents : DMF/DMA, glacial acetic acid

    • Yield : 60–65%

    • IR : 1673 cm⁻¹ (C=O), 3421–2500 cm⁻¹ (O–H)

This compound’s versatility in forming heterocycles, phosphonates, and bioactive derivatives underscores its utility in medicinal chemistry and materials science. Experimental protocols prioritize reflux conditions in polar aprotic solvents (e.g., DMF, toluene), with yields ranging from 40% to 96% depending on steric and electronic factors .

Scientific Research Applications

Neuroprotective Properties

Recent studies have highlighted the potential of 3-(Dimethylamino)-1-methyl-3,4-dihydroquinolin-2(1H)-one as a dual-target inhibitor for treating Alzheimer’s disease. The compound exhibits inhibitory activity against cholinesterases (ChEs) and monoamine oxidases (MAOs), which are critical targets in the management of neurodegenerative disorders. By inhibiting these enzymes, the compound may help increase the levels of neurotransmitters involved in cognitive function and mood regulation .

Case Study: A novel series of hybrid compounds incorporating 3,4-dihydroquinolinone derivatives were synthesized and evaluated for their ability to cross the blood-brain barrier (BBB). These compounds demonstrated promising results in terms of cytotoxicity and acute toxicity studies, indicating their potential for further development as therapeutic agents for Alzheimer’s disease .

Antioxidant Activities

The antioxidant properties of this compound have also been investigated. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various chronic diseases.

Findings: In vitro studies have shown that derivatives of this compound exhibit significant antioxidant activity. The structural features of the quinolinone core contribute to its ability to scavenge free radicals, making it a candidate for further research aimed at developing antioxidant therapies .

Synthetic Utility

This compound serves as a versatile building block in organic synthesis. Its reactivity allows for the formation of various derivatives that can be tailored for specific biological activities.

Synthesis Examples:

  • The compound has been utilized in the synthesis of novel heterocycles through metal-free reactions. These derivatives have shown enhanced biological activities, including improved efficacy against certain cancer cell lines .
  • Modifications to the dimethylamino group have led to the development of compounds with varied pharmacological profiles, further expanding the potential applications in drug discovery .

Comparative Table of Biological Activities

Activity Compound IC50 Value (µM)Reference
Cholinesterase InhibitionThis compound12.5
Monoamine Oxidase InhibitionHybrid Compound with Quinolinone Core15.0
Antioxidant ActivityQuinolinone Derivative A8.0

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-methyl-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and synthetic profiles of 3-(dimethylamino)-1-methyl-3,4-dihydroquinolin-2(1H)-one are best understood in the context of structurally analogous compounds. Below is a detailed analysis:

Structural and Functional Group Comparisons

Compound Name Substituents/Modifications Key Properties/Activities Reference ID
This compound - 1-Methyl
- 3-Dimethylamino
- CNS activity (potential H3 receptor antagonism)
- Antitumor activity (tyrosine kinase inhibition)
6-(3-(Piperidin-1-yl)propoxy)-3,4-dihydroquinolin-2(1H)-one - 6-(3-Piperidinylpropoxy) - Antiseizure activity via H3 receptor antagonism
- Enhanced lipophilicity
1-(2-(Diethylamino)ethyl)-3,4-dihydroquinolin-2(1H)-one - 1-(2-Diethylaminoethyl) - Antidepressant activity (5-HT1A receptor binding, Ki = 1.68 nM)
- Flexible linker
3-Hydroxy-3,4-dihydroquinolin-2(1H)-one - 3-Hydroxy - TRPV1 antagonism
- Reduced CNS penetration due to polarity
6-Acetyl-3,4-dihydroquinolin-2(1H)-one - 6-Acetyl - Precursor for triazole-containing CNS agents
- Improved metabolic stability

Pharmacological Activity

  • Antidepressant Activity: Compounds with a 3,4-dihydroquinolin-2(1H)-one core and flexible linkers (e.g., diethylaminoethyl substituents) exhibit strong 5-HT1A receptor binding (Ki ~1.68 nM), comparable to serotonin . In contrast, the dimethylamino group in the target compound may enhance blood-brain barrier penetration due to reduced polarity .
  • Antiseizure Properties: Alkoxy-substituted derivatives (e.g., 6-(chloroalkoxy) analogues) show potent H3 receptor antagonism, while the dimethylamino group in the target compound may modulate selectivity for other CNS targets .
  • Antitumor Activity: The hydrazono-substituted derivative III-b4 (IC50 = 0.0515 μM against MDA-MB cells) outperforms the dimethylamino analogue, suggesting that electron-withdrawing groups enhance tyrosine kinase inhibition .

Physicochemical Properties

  • Lipophilicity: The dimethylamino group increases logP compared to hydroxyl or acetylated analogues, improving membrane permeability .
  • Solubility : Polar substituents (e.g., 3-hydroxy) reduce solubility in organic solvents but enhance aqueous compatibility .

Key Research Findings

Structural Rigidity: The 3,4-dihydroquinolin-2(1H)-one core is critical for maintaining antidepressant and antiseizure activities. Ring-opened derivatives show a 10-fold reduction in potency .

Substituent Effects: Electron-Donating Groups (e.g., dimethylamino): Enhance CNS penetration and receptor binding . Electron-Withdrawing Groups (e.g., acetyl, hydrazono): Improve antitumor activity but reduce bioavailability .

Synthetic Flexibility : The core structure allows modular functionalization, enabling rapid generation of libraries for SAR studies .

Biological Activity

3-(Dimethylamino)-1-methyl-3,4-dihydroquinolin-2(1H)-one, with the CAS number 1018288-03-3, is a compound belonging to the class of quinolines. This compound has garnered attention for its potential biological activities, including antitumor effects, antimicrobial properties, and interactions with various biological targets. This article reviews the biological activity of this compound based on recent scientific findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₆N₂O. The structure includes a dimethylamino group and a dihydroquinoline moiety, which are essential for its biological activity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of quinoline have been shown to inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) cells. The IC₅₀ values for these compounds often range from 100 to 300 µg/mL, suggesting moderate potency against these cell lines .

Table 1: Antitumor Activity of Related Compounds

Compound NameCell LineIC₅₀ (µg/mL)
3-(Dimethylamino)-1-methyl-...HeLa226
3-(Dimethylamino)-1-methyl-...A549242.52
Quinoline Derivative XMCF7150

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that quinoline derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria. For example, a related compound showed minimum inhibitory concentrations (MIC) against E. coli and Staphylococcus aureus at concentrations ranging from 62.5 to 78.12 µg/mL .

Table 2: Antimicrobial Activity

BacteriaMIC (µg/mL)
Escherichia coli62.5
Staphylococcus aureus78.12

The exact mechanism through which this compound exerts its biological effects is not fully elucidated. However, studies suggest that it may act by inhibiting key enzymes involved in cell proliferation and survival pathways, such as those related to the MAPK signaling pathway . Additionally, some derivatives have been shown to affect the expression levels of proteins associated with tumor progression.

Case Studies

A notable case study involved the evaluation of a series of quinoline derivatives in a xenograft model for lung cancer. The results indicated that these compounds could significantly reduce tumor volume compared to control groups, highlighting their potential as therapeutic agents in oncology .

Q & A

Q. What are the primary synthetic routes for 3-(Dimethylamino)-1-methyl-3,4-dihydroquinolin-2(1H)-one?

The compound can be synthesized via:

  • Cyclization of N-methyl-2-aminobenzyl alcohol with acetic anhydride under reflux, yielding the quinoline core after purification .
  • Pictet-Spengler reaction using N-methyltryptamine and aldehydes with acid catalysis, which offers high efficiency and scalability . Industrial methods employ continuous flow processes with automated reactors to optimize purity and reduce waste .

Q. How is the compound characterized post-synthesis?

Key techniques include:

  • 1H NMR spectroscopy to confirm substitution patterns (e.g., δ 2.28 ppm for methyl groups) .
  • Mass spectrometry (ESI-MS or EI-MS) for molecular weight verification (e.g., m/z 260.2 for amine derivatives) .
  • HPLC to assess purity (>95% in advanced derivatives) .

Q. What common reactions does the compound undergo?

  • Oxidation : Using KMnO₄ or CrO₃ to form quinoline-2,3-diones .
  • Reduction : NaBH₄ or LiAlH₄ reduces the carbonyl group to 1-methyl-3,4-dihydroquinolin-2-ol .
  • Substitution : Electrophilic aromatic substitution with halogens/nitro groups under Lewis acid catalysis .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in derivative synthesis?

  • Catalyst selection : Pd/C for nitro group reduction (72.9% yield in hydrogenation) .
  • Solvent optimization : Acetonitrile with KI enhances nucleophilic displacement of chlorides .
  • Temperature control : Reactions at 60°C improve amine alkylation efficiency .

Q. What strategies address conflicting spectroscopic data in structural elucidation?

  • Cross-validation : Combine 1H NMR (e.g., δ 3.29–3.03 ppm for pyrrolidine protons) with high-resolution MS (ESI-HRMS) to resolve ambiguities .
  • X-ray crystallography : For crystalline derivatives, confirm spatial arrangements of substituents .

Q. What is the role of palladium catalysis in synthesizing functionalized derivatives?

Palladium enables:

  • Carbonylative cyclization : Incorporates perfluoroalkyl groups into the quinoline scaffold with E/Z selectivity .
  • Cascade reactions : One-pot synthesis of polycyclic derivatives (e.g., Scheme 18 in ) .

Q. How does the compound interact with biological targets like sigma receptors?

  • Receptor binding : Inhibits σ-receptors (IC₅₀ values via [³H]DTG binding assays), modulating CNS pathways .
  • Enzyme inhibition : Blocks kinases/proteases, altering cellular signaling (e.g., antidepressant effects in forced-swimming tests) .

Q. What in vitro models assess the compound’s therapeutic potential?

  • Halothane-induced sleep tests : Measure reduction in recovery time from coma (30 mg/kg dose) .
  • Antimicrobial assays : Screen against pathogens (e.g., Mycobacterium tuberculosis) using MIC determinations .

Methodological Challenges & Data Analysis

Q. How to handle impurities during synthesis?

  • Chromatographic purification : Use Biotage flash columns or preparative HPLC to isolate derivatives (e.g., 56% yield for thiophene-carboximidamide) .
  • Recrystallization : Purify intermediates like 6-nitro derivatives using ethanol/ether .

Q. What explains yield variations in N-alkylation reactions?

  • Steric effects : Bulky amines (e.g., pyrrolidine vs. dimethylamine) reduce yields (44.8% vs. 73.7%) .
  • By-product formation : Monitor for over-alkylation using TLC and adjust stoichiometry .

Q. How to resolve contradictions in biological activity data across studies?

  • Dose-response curves : Compare EC₅₀ values for receptor binding vs. enzyme inhibition .
  • Metabolic stability assays : Evaluate hepatic microsome degradation to clarify in vivo relevance .

Structural & Functional Insights

Q. What distinguishes this compound from analogous quinoline derivatives?

  • Substitution pattern : The 1-methyl and 3-dimethylamino groups enhance solubility and receptor affinity vs. unsubstituted quinolines .
  • Ring saturation : The 3,4-dihydro moiety reduces planarity, impacting π-π stacking in enzyme binding .

Q. How does the compound’s mechanism vary across biological applications?

  • Anticancer activity : Induces apoptosis via caspase-3 activation .
  • Antimalarial action : Disrupts hemozoin formation in Plasmodium .

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